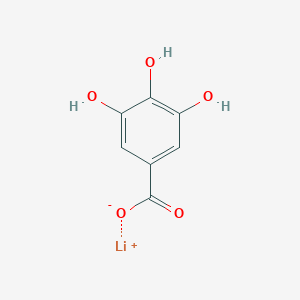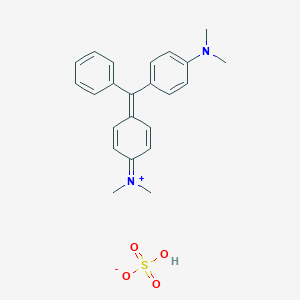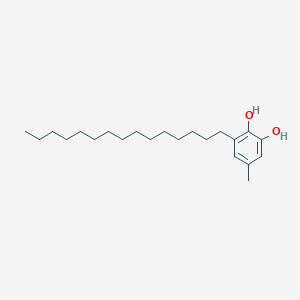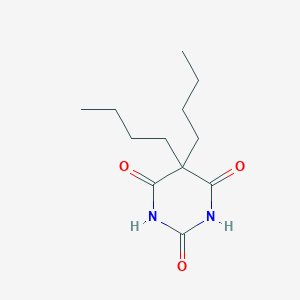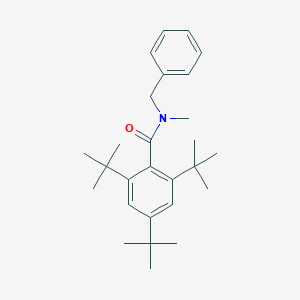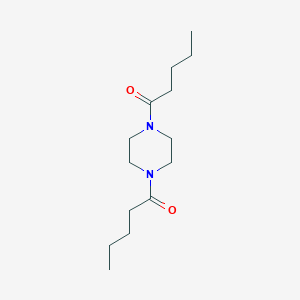
Piperazine, 1,4-divaleryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-divaleryl-, also known as Piperazine DVA, is a chemical compound that has gained attention due to its potential applications in the field of medicinal chemistry. It is a derivative of piperazine and has two valeryl groups attached to the nitrogen atoms of the piperazine ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-divaleryl- DVA is not fully understood. It is believed to act on the GABAergic system by increasing the release of GABA and enhancing its activity at the GABA-A receptor. This results in an increase in inhibitory neurotransmission, which may be responsible for its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Piperazine, 1,4-divaleryl- DVA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may be responsible for its anxiolytic and antidepressant effects. The compound has also been shown to increase the levels of acetylcholine in the brain, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-divaleryl- DVA has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has shown promising results in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.
Direcciones Futuras
There are several future directions for the study of Piperazine, 1,4-divaleryl- DVA. One direction is to further study its mechanism of action and to design experiments to study its effects on different neurotransmitter systems. Another direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, the compound's potential use as an antimicrobial and antifungal agent needs to be further explored.
Métodos De Síntesis
The synthesis of Piperazine, 1,4-divaleryl- DVA involves the reaction of piperazine with two equivalents of valeryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Piperazine, 1,4-divaleryl- DVA as a white solid. Other methods of synthesis include the reaction of piperazine with valeric acid in the presence of a dehydrating agent such as thionyl chloride.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-divaleryl- DVA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Piperazine, 1,4-divaleryl- DVA has been shown to possess antimicrobial and antifungal properties.
Propiedades
Número CAS |
18903-08-7 |
|---|---|
Fórmula molecular |
C14H26N2O2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1-(4-pentanoylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-3-5-7-13(17)15-9-11-16(12-10-15)14(18)8-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
VWMJEUOSPRHDCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
SMILES canónico |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Otros números CAS |
18903-08-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



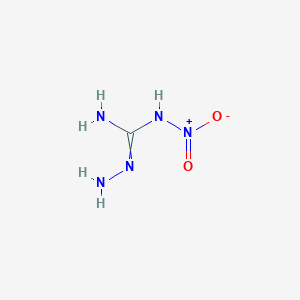


![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
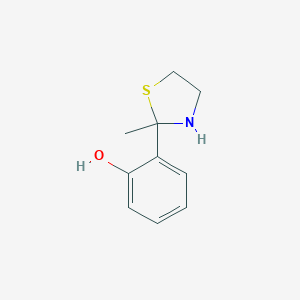
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)


